
4-Chloro-2-fluoroiodobenzene CAS number and
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoroiodobenzene

Cat. No.: B1635626 Get Quote

An In-Depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Synthesis, Properties, and

Applications

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-chloro-2-fluoroiodobenzene, a key

halogenated intermediate. Its unique substitution pattern—featuring chlorine, fluorine, and

iodine atoms—imparts a distinct reactivity profile, making it an invaluable building block in

modern synthetic chemistry. We will delve into its fundamental properties, provide validated

protocols for its synthesis and subsequent reactions, and discuss its strategic applications,

particularly within the realms of pharmaceutical and agrochemical development.

Core Compound Identification and Properties
4-Chloro-2-fluoroiodobenzene is a polysubstituted benzene derivative. The strategic

placement of three different halogens on the aromatic ring allows for selective and sequential

chemical modifications, a highly desirable trait for constructing complex molecular

architectures.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

CAS Number 6797-79-1 [1][2][3]

Molecular Formula C₆H₃ClFI [1][2][3]

Molecular Weight 256.44 g/mol [1][2]

Appearance

Clear, colorless to light

yellow/red liquid or low-melting

solid

[3][4]

Boiling Point ~206-217 °C [1][3]

Melting Point ~17-19 °C [5]

Density ~1.98 g/mL at 25 °C [1][5]

Refractive Index n20/D ~1.606 [1][5]

InChI Key
RSTFBOIFYXJIMR-

UHFFFAOYSA-N
[1][2]

| Common Synonyms | 1-Chloro-3-fluoro-4-iodobenzene, 2-Fluoro-4-chloroiodobenzene, 5-

Chloro-2-fluoroiodobenzene |[2] |

Solubility Profile: Based on its lipophilic, aromatic structure, 4-chloro-2-fluoroiodobenzene is

sparingly soluble in water but exhibits excellent solubility in common organic solvents such as

tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and N,N-

dimethylformamide (DMF). This solubility profile is advantageous for a wide range of synthetic

transformations.

Synthesis of 4-Chloro-2-fluoroiodobenzene via
Sandmeyer Reaction
The most reliable and scalable synthesis of 4-chloro-2-fluoroiodobenzene begins with the

commercially available 4-chloro-2-fluoroaniline. The transformation of the amino group into an

iodo group is efficiently achieved via the Sandmeyer reaction. This classic transformation

involves two key stages: diazotization of the primary amine, followed by the substitution of the

resulting diazonium salt with iodide.
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The choice of the Sandmeyer reaction is deliberate; it is a high-yielding and robust method for

introducing halogens onto an aromatic ring, particularly when direct electrophilic halogenation

is either not regioselective or not feasible. The mechanism proceeds through a free radical

pathway initiated by a single-electron transfer from a copper(I) species, though for iodination, a

copper catalyst is often not strictly necessary as the iodide anion itself is a sufficiently strong

nucleophile to react with the diazonium salt.[2][6][7]
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(Diazonium Salt)
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Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Synthesis
Objective: To synthesize 4-chloro-2-fluoroiodobenzene from 4-chloro-2-fluoroaniline.

Materials:

4-chloro-2-fluoroaniline

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Diethyl Ether (Et₂O)

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Deionized Water

Ice

Procedure:

Amine Salt Formation: In a three-necked round-bottom flask equipped with a mechanical

stirrer and a thermometer, carefully add 4-chloro-2-fluoroaniline (1.0 equiv) to deionized

water (approx. 2 M concentration relative to the amine). Cool the mixture to 0-5 °C in an ice-

salt bath. Slowly add concentrated sulfuric acid (2.5-3.0 equiv) dropwise, ensuring the

internal temperature does not exceed 10 °C. Stir for 15 minutes until a fine slurry of the

amine sulfate salt is formed.

Diazotization: Dissolve sodium nitrite (1.1-1.2 equiv) in a minimal amount of cold deionized

water. Add this solution dropwise to the stirred amine salt slurry from Step 1. The key is to

maintain the temperature strictly between 0-5 °C. A slight excess of nitrous acid can be

confirmed using starch-iodide paper (a positive test turns blue-black). Stir the resulting

diazonium salt solution for an additional 30 minutes at 0-5 °C.

Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5-2.0 equiv) in a

minimal amount of water. Cool this solution in an ice bath. Slowly add the cold diazonium salt

solution from Step 2 to the stirred potassium iodide solution. Causality Note: Adding the

diazonium salt to the iodide solution (reverse addition) helps to control the vigorous evolution

of nitrogen gas and minimize side reactions.

Decomposition: After the addition is complete, allow the mixture to warm slowly to room

temperature and then heat gently to 40-50 °C for 1-2 hours, or until the evolution of nitrogen

gas ceases completely. The product will separate as a dark, dense oil.

Work-up: Cool the reaction mixture to room temperature. Add saturated sodium thiosulfate

solution portion-wise until the dark color of excess iodine is quenched, resulting in a pale
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yellow organic layer.

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl

ether (3x volume). Combine the organic extracts and wash sequentially with saturated

NaHCO₃ solution, water, and finally brine. Dry the organic layer over anhydrous MgSO₄,

filter, and concentrate the solvent under reduced pressure.

Final Purification: The crude product is purified by vacuum distillation to yield 4-chloro-2-
fluoroiodobenzene as a clear, pale-yellow liquid.

Key Reactions and Synthetic Utility
The true value of 4-chloro-2-fluoroiodobenzene lies in its capacity to serve as a scaffold for

building molecular complexity. The carbon-iodine bond is the most reactive site for

organometallic cross-coupling reactions due to its lower bond dissociation energy compared to

the C-Cl bond. This differential reactivity allows for selective functionalization at the C-I position

while leaving the C-Cl bond intact for potential subsequent transformations.

4-Chloro-2-fluoroiodobenzene

Suzuki Coupling
(Ar-B(OH)₂)

Pd Catalyst, Base

Sonogashira Coupling
(R-C≡C-H)

Pd/Cu Catalyst, Base

Heck Coupling
(Alkene)

Pd Catalyst, Base

Buchwald-Hartwig
(Amine)

Pd Catalyst, Base

Biaryl Product Aryl-Alkyne Product Styrenyl Product Aryl-Amine Product

Click to download full resolution via product page

Caption: Synthetic utility of 4-chloro-2-fluoroiodobenzene.

A. Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a cornerstone of modern C-C bond formation, coupling an organoboron

species with an organic halide.[8][9][10] It is widely used in the pharmaceutical industry due to
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its mild reaction conditions, tolerance of a vast array of functional groups, and the generally low

toxicity of the boron-containing byproducts.
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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4'-substituted-4-chloro-2-fluorobiphenyl.

Materials:

4-Chloro-2-fluoroiodobenzene (1.0 equiv)

Arylboronic acid (1.1-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
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Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-2-fluoroiodobenzene, the

arylboronic acid, and the base.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times.

Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent system

followed by the palladium catalyst. Causality Note: Degassing the solvents is critical to

remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

by TLC or GC-MS.

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and

ethyl acetate. Separate the layers.

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic

layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Final Purification: Purify the crude residue by flash column chromatography on silica gel to

obtain the desired biaryl product.

B. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking

aryl halides with terminal alkynes.[11][12][13] This reaction is fundamental to the synthesis of

pharmaceuticals, conjugated polymers, and molecular electronics. It typically employs a dual

catalytic system of palladium and copper(I).

Experimental Protocol: Sonogashira Coupling
Objective: To synthesize a 4-chloro-2-fluoro-1-(alkynyl)benzene derivative.

Materials:
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4-Chloro-2-fluoroiodobenzene (1.0 equiv)

Terminal alkyne (1.2 equiv)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

Copper(I) Iodide (CuI, 2-5 mol%)

Amine base/solvent (e.g., Triethylamine or Diisopropylamine)

Co-solvent (e.g., THF or DMF)

Procedure:

Reaction Setup: To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (3x).

Reagent Addition: Under the inert atmosphere, add 4-chloro-2-fluoroiodobenzene, the co-

solvent (if used), the amine base, and finally the terminal alkyne. Causality Note: The amine

base is crucial as it scavenges the HI produced during the reaction and helps deprotonate

the alkyne, facilitating the formation of the key copper(I) acetylide intermediate.

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the

reaction progress by TLC or GC-MS.

Work-up: Upon completion, filter the mixture through a pad of Celite to remove catalyst

residues, washing with an organic solvent like ethyl acetate.

Purification: Concentrate the filtrate and purify the crude product by flash column

chromatography.

Spectroscopic Characterization
While a dedicated spectral database for this specific compound is not readily available in public

literature, its structure allows for a reliable prediction of its key NMR features. This predictive

analysis is a crucial skill for synthetic chemists to confirm the identity and purity of their target

molecules.
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¹H NMR: The proton spectrum will show three signals in the aromatic region (typically 6.8-8.0

ppm). Each signal will represent one of the three aromatic protons. The signals will exhibit

complex splitting patterns due to both homo-nuclear (³JHH) and hetero-nuclear (³JHF, ⁴JHF)

coupling. The proton ortho to the iodine will likely be the most downfield.

¹³C NMR: The carbon spectrum will display six distinct signals for the six aromatic carbons.

The carbon atom bonded to iodine (C-I) will appear at a relatively high field (low ppm, ~90-

100 ppm) due to the "heavy atom effect." The carbon bonded to fluorine (C-F) will show a

large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other carbons will show smaller C-F

couplings (²JCF, ³JCF).

¹⁹F NMR: The fluorine spectrum will show a single resonance, as there is only one fluorine

atom in the molecule.[14] This signal will be split into a multiplet due to coupling with the

neighboring aromatic protons (typically ³JHF and ⁴JHF).[15] The chemical shift will be in the

typical range for an aryl fluoride.

Safety, Handling, and Storage
Hazard Identification: 4-Chloro-2-fluoroiodobenzene is classified as an irritant.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Table 2: GHS Hazard Information

Pictogram Signal Word Hazard Classifications

| GHS07 (Exclamation Mark) | Warning | Skin Irritation (Category 2), Eye Irritation (Category

2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) |

Handling and Personal Protective Equipment (PPE):

Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]
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Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and

a lab coat.[4][16]

Avoid breathing vapors or mist.[17]

Wash hands thoroughly after handling.[18]

Take precautionary measures against static discharge.

Storage:

Store in a cool, dry, and well-ventilated place.[16]

Keep the container tightly closed.

The compound is noted to be light-sensitive; store in an amber or opaque container to

protect from light.[16]

Store away from strong oxidizing agents.[16]

Conclusion
4-Chloro-2-fluoroiodobenzene is a quintessential example of a modern synthetic building

block. Its carefully arranged halogen substituents provide a handle for predictable and selective

reactivity, particularly in palladium-catalyzed cross-coupling reactions. The protocols and data

presented in this guide serve as a comprehensive resource for researchers and drug

development professionals, enabling them to confidently incorporate this versatile intermediate

into their synthetic strategies to accelerate the discovery of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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